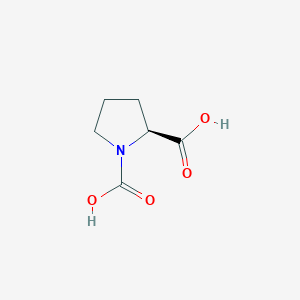![molecular formula C39H26NO2P B12878462 (4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide is a complex organic compound featuring a unique structure that integrates benzofuroquinoline and biphenyl moieties with a diphenylphosphine oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of Benzofuroquinoline Core: This can be achieved through a sequential chlorination/demethylation and intramolecular cyclization pathway starting from 3-(2-methoxyphenyl)quinolin-4(1H)-one.
Coupling with Biphenyl: The benzofuroquinoline core is then coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions.
Introduction of Diphenylphosphine Oxide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
(4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The quinoline and biphenyl moieties can undergo reduction under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and strong bases or acids are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields the corresponding phosphine oxide, while reduction of the quinoline moiety can lead to partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as an antileukemia agent. Studies have demonstrated its ability to inhibit the proliferation of leukemia cells, making it a promising candidate for further drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of (4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide involves its interaction with specific molecular targets. In the context of its antileukemia activity, it is believed to interfere with DNA replication and repair processes in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuroquinoline Derivatives: These compounds share the benzofuroquinoline core and exhibit similar biological activities.
Biphenyl Phosphine Oxides: Compounds with biphenyl and phosphine oxide groups are used in various catalytic applications.
Uniqueness
(4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide stands out due to its combined structural features, which confer unique electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as targeted drug delivery and advanced material synthesis.
Propiedades
Fórmula molecular |
C39H26NO2P |
|---|---|
Peso molecular |
571.6 g/mol |
Nombre IUPAC |
6-[4-(4-diphenylphosphorylphenyl)phenyl]-[1]benzofuro[2,3-c]quinoline |
InChI |
InChI=1S/C39H26NO2P/c41-43(30-11-3-1-4-12-30,31-13-5-2-6-14-31)32-25-23-28(24-26-32)27-19-21-29(22-20-27)38-39-37(33-15-7-9-17-35(33)40-38)34-16-8-10-18-36(34)42-39/h1-26H |
Clave InChI |
NVCFHJRAMKFRBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6C7=C5OC8=CC=CC=C87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
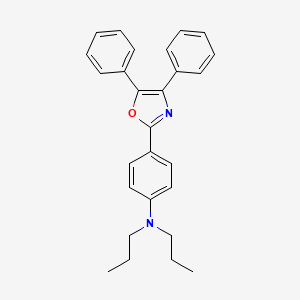

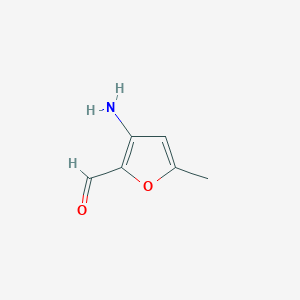

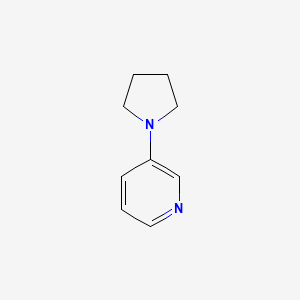


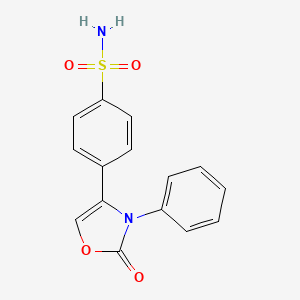

![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
